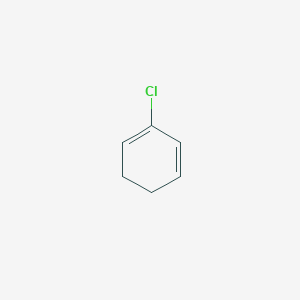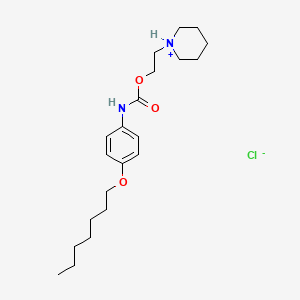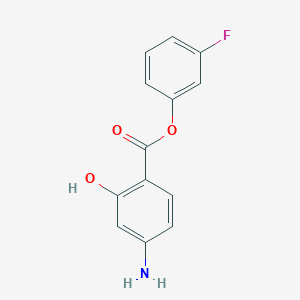![molecular formula C21H39NO3 B14646884 Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate CAS No. 52634-29-4](/img/structure/B14646884.png)
Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate: is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications due to their pleasant odors and chemical properties. This particular compound is characterized by the presence of a long-chain fatty acid amide linked to a methyl ester of prop-2-enoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate typically involves the esterification of prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is followed by the amidation of the resulting ester with hexadecanoyl chloride. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Esterification: Prop-2-enoic acid is reacted with methanol in the presence of an acid catalyst.
Amidation: The resulting ester is then reacted with hexadecanoyl chloride to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides or ethers
Applications De Recherche Scientifique
Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential role in cell membrane interactions due to its long-chain fatty acid component.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate involves its interaction with biological membranes and enzymes. The long-chain fatty acid component allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the ester and amide groups can interact with various enzymes, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl methacrylate: A similar ester used in the production of polymers.
Hexadecanoic acid, methyl ester: Another ester with a long-chain fatty acid component.
Uniqueness: Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate is unique due to its combination of a long-chain fatty acid amide and a methyl ester of prop-2-enoic acid. This structure provides it with distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
52634-29-4 |
|---|---|
Formule moléculaire |
C21H39NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate |
InChI |
InChI=1S/C21H39NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-18-19(2)21(24)25-3/h2,4-18H2,1,3H3,(H,22,23) |
Clé InChI |
XRUWNRFWNHCICM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCC(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)
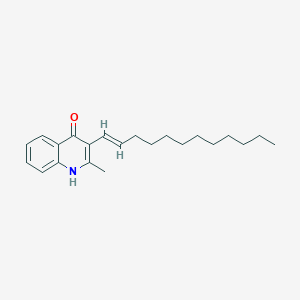
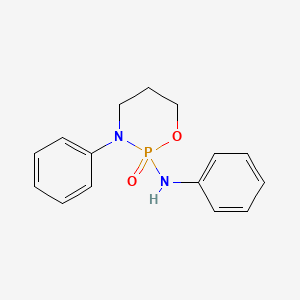
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

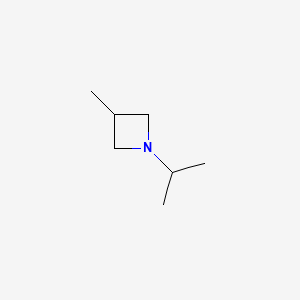
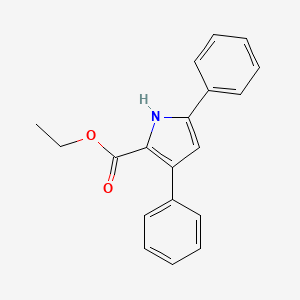


![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
